molecular formula C8H16ClN3 B12229157 N-butyl-1-methylpyrazol-4-amine;hydrochloride

N-butyl-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12229157
M. Wt: 189.68 g/mol
InChI Key: OSSSSYRSLJDQKW-UHFFFAOYSA-N
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Description

N-butyl-1-methylpyrazol-4-amine hydrochloride is a pyrazole derivative characterized by a methyl group at the 1-position of the pyrazole ring and a butylamine substituent at the 4-position, forming a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

N-butyl-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-3-4-5-9-8-6-10-11(2)7-8;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

OSSSSYRSLJDQKW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)C.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Pyrazoles can be oxidized to form pyrazolones or other derivatives.

    Reduction: Reduction reactions can convert pyrazoles to pyrazolines.

    Substitution: Pyrazoles can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . The conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed

The major products formed from these reactions include pyrazolones, pyrazolines, and substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-butyl-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Pyrazoles can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biological processes, including inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on pyrazole-based hydrochlorides and amines with analogous substituents, emphasizing structural differences, physicochemical properties, and functional implications.

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Features a cyclopropyl group at the 4-position and a pyridinyl substituent at the 1-position.
  • Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% with a melting point of 104.0–107.0°C .
  • The pyridinyl substituent may enhance π-π stacking interactions, influencing receptor binding .

3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Contains a methylthio-propyl chain at the 4-position.
  • Spectroscopic Data : IR absorption at 3298 cm⁻¹ (N–H stretch) and distinct NMR shifts (e.g., δ 8.87 ppm for pyridine protons) .
  • Key Differences : The methylthio group may improve lipophilicity and membrane permeability relative to the butylamine group. Sulfur-containing groups often influence redox activity and metabolic pathways .

N-(2-methoxybenzyl)-1-methylpyrazol-4-amine Hydrochloride (CAS 1856058-25-7)

  • Structure : Includes a methoxybenzyl group at the 4-position.
  • Applications : Custom-synthesized for pharmaceutical research, likely targeting GPCRs or serotonin receptors due to the benzyl moiety .
  • Key Differences : The aromatic benzyl group contrasts with the aliphatic butyl chain, suggesting divergent binding affinities and solubility profiles. Methoxy groups can modulate electron density and bioavailability .

General Trends in Pyrazole Hydrochlorides

  • Solubility and Stability : Hydrochloride salts of pyrazole amines (e.g., amitriptyline hydrochloride, ondansetron hydrochloride) exhibit enhanced aqueous solubility and stability under acidic conditions, critical for oral formulations .

  • Thermal Properties : Melting points of pyrazole derivatives vary widely (e.g., 104–107°C for cyclopropyl analogs vs. ~200°C for ondansetron hydrochloride), reflecting substituent-dependent crystallinity .

Research Implications and Gaps

  • Yield optimization and purification (e.g., chromatography ) are critical.
  • Pharmacological Data: Binding affinity, toxicity, and stability studies for N-butyl-1-methylpyrazol-4-amine HCl are absent in the provided evidence.
  • Analytical Methods : RP-HPLC and UV spectroscopy (as validated for amitriptyline and ephedrine hydrochlorides ) could be adapted for quality control.

Biological Activity

N-butyl-1-methylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound has a molecular formula of C7H12ClN3C_7H_{12}ClN_3 and a molecular weight of approximately 175.64 g/mol. Its structure features a pyrazole ring, which is known for its reactivity due to the presence of nitrogen atoms that can participate in various chemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in critical metabolic pathways. For instance, it may inhibit the InhA enzyme in Mycobacterium tuberculosis, crucial for fatty acid synthesis, thereby demonstrating potential as an antitubercular agent.
  • Receptor Modulation : As a ligand, this compound can bind to various receptors, modulating their activity and leading to diverse biological effects such as anti-inflammatory and analgesic activities .
  • Anticancer Properties : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also possess anticancer properties .

Antitubercular Activity

This compound has been studied for its potential as an antitubercular agent. Its mechanism involves targeting the InhA enzyme, which is essential for the synthesis of mycolic acids in the bacterial cell wall. By inhibiting this enzyme, the compound may disrupt the growth and replication of Mycobacterium tuberculosis.

Anticancer Activity

Research on structurally related pyrazole derivatives suggests significant anticancer activity against various cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, related compounds have demonstrated IC50 values indicating potent cytotoxicity . While direct studies on this compound are still emerging, its structural similarities suggest potential efficacy.

Case Studies and Research Findings

Several studies have reported findings relevant to the biological activity of pyrazole derivatives:

StudyCompoundCell LineIC50 (µM)Activity
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxic
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazoleA54926Cytotoxic
Xia et al.1-Arylmethyl-pyrazole derivativesVarious49.85Antitumor

These studies highlight the promising biological activities associated with pyrazole compounds, suggesting that this compound may share similar properties.

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